molecular formula C8H7F3IN B1395284 2-Iodo-4-methyl-5-(trifluoromethyl)aniline CAS No. 872624-68-5

2-Iodo-4-methyl-5-(trifluoromethyl)aniline

Cat. No.: B1395284
CAS No.: 872624-68-5
M. Wt: 301.05 g/mol
InChI Key: OEHDGSONCOREHH-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F3IN. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline typically involves the iodination of 4-methyl-5-(trifluoromethyl)aniline. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions often require a low temperature to stabilize the diazonium salt intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling hazardous reagents like iodine and diazonium salts. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-methyl-5-(trifluoromethyl)aniline.

    Oxidation: Products include 2-iodo-4-methyl-5-(trifluoromethyl)benzoic acid.

    Coupling: Biaryl compounds with various substituents on the aromatic ring.

Scientific Research Applications

2-Iodo-4-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    4-Methyl-5-(trifluoromethyl)aniline: Lacks the iodine atom, affecting its ability to participate in halogen bonding and substitution reactions.

    2-Iodo-4-(trifluoromethyl)aniline: Similar structure but without the methyl group, leading to variations in steric and electronic effects.

Uniqueness

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-iodo-4-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3IN/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHDGSONCOREHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697742
Record name 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872624-68-5
Record name 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add a solution of iodine monochloride (27.8 g, 171 mmol) in dichloromethane (180 mL) to a solution of 4-methyl-3-trifluoromethylaniline (25.0 g, 143 mmol) and sodium bicarbonate (14.4 g, 171 mmol) in methanol (180 mL) and dichloromethane (730 mL) at room temperature under nitrogen. Stir the mixture for 3 h and dilute the cooled mixture with aqueous sodium metabisulfite (500 mL). Collect the organic phase, and extract the aqueous phase with methylene chloride (200 mL). Wash the combined organic extracts with brine (250 mL), dry over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to provide a brown oil, which crystallizes upon standing to afford the title compound as brown needles (44.4 g, >99%), which is used in the next step without purification. APCI MS m/z 302 (M+H)+.
Quantity
27.8 g
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reactant
Reaction Step One
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25 g
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14.4 g
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reactant
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180 mL
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solvent
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180 mL
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solvent
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730 mL
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solvent
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500 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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